

Preclinical Toxicological Profile of Iomeprol: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

lomeprol, a non-ionic, monomeric iodinated contrast agent, has been extensively evaluated in preclinical models to establish its safety profile. This technical guide provides a comprehensive overview of the toxicological findings for **lomeprol**, including data from acute, repeated-dose, reproductive, developmental, and genetic toxicity studies, as well as safety pharmacology assessments. The collective evidence from these studies demonstrates that **lomeprol** has a low order of toxicity and is well-tolerated in various animal models. Its toxicological profile is comparable to that of other non-ionic contrast media. No evidence of reproductive, developmental, or genetic toxicity has been observed. Carcinogenicity studies have not been conducted. Safety pharmacology studies indicate no significant adverse effects on vital functions of the central nervous and cardiovascular systems.

Acute Toxicity

The acute toxicity of **lomeprol** has been assessed in several species following intravenous administration. The median lethal dose (LD50) values indicate a low potential for acute toxicity. [1]

Table 1: Intravenous Acute Toxicity of **Iomeprol**



Species	LD50 (g lodine/kg)
Mouse	19.3 - 20.5
Rat	13.2 - 14.0
Dog	> 12.5

Source: DrugBank Online, 2016[1]

Experimental Protocol: Acute Toxicity Studies

Objective: To determine the median lethal dose (LD50) of **lomeprol** following a single intravenous injection.

- Animal Models: Mice, rats, and dogs were used.[1]
- Administration: A single dose of lomeprol was administered intravenously.
- Endpoints: Mortality was observed over a specified period, and the LD50 was calculated using established statistical methods. Clinical signs of toxicity were also monitored.

Repeated-Dose Toxicity

Subchronic toxicity studies of up to four weeks in duration have been conducted in both rats and dogs via intravenous administration. These studies demonstrated that **Iomeprol** is well-tolerated at doses anticipated for clinical use.[2][3] Observed effects at high doses were generally mild and reversible. A multi-disciplinary review of a four-week study in dogs noted a dose-related reversible increase in urea values, and at the highest dose, reversible non-lipidic cytoplasmic vacuolation of hepatocytes and convoluted tubules of the renal epithelium, along with a dose-related increase in inflammation in the liver, kidneys, and lungs.

While specific No-Observed-Adverse-Effect Levels (NOAELs) are not consistently reported in the publicly available literature, the overall findings indicate a favorable safety profile upon repeated administration.



Experimental Protocol: Four-Week Repeated-Dose Intravenous Toxicity Study in Dogs

Objective: To evaluate the potential toxicity of **lomeprol** following daily intravenous administration for 28 days.

- · Animal Model: Beagle dogs.
- Administration: lomeprol was administered intravenously once daily for four weeks.
- Parameters Monitored: Included clinical observations, body weight, food consumption, ophthalmology, electrocardiography (ECG), hematology, clinical chemistry, urinalysis, gross pathology, organ weights, and histopathology.
- Recovery Period: A treatment-free period was included to assess the reversibility of any findings.

Reproductive and Developmental Toxicity

lomeprol has been evaluated for its potential effects on fertility, and embryo-fetal and pre- and post-natal development. The available data indicate that **lomeprol** does not possess reproductive or developmental toxicity.

Table 2: Summary of Reproductive and Developmental Toxicity Findings

Study Type	Species	Key Findings
Fertility and Early Embryonic Development	Rat	No impairment of fertility in male or female rats.
Embryo-Fetal Development	Rat, Rabbit	No evidence of fetal harm or teratogenicity.

Experimental Protocols: Reproductive and Developmental Toxicity Studies



Objective: To assess the potential adverse effects of **lomeprol** on reproductive function and on the developing organism.

- Fertility and Early Embryonic Development (Segment I):
 - Animal Model: Rats.
 - Dosing: Males were treated prior to and during mating, and females were treated from premating through implantation.
 - Endpoints: Mating performance, fertility indices, and early embryonic development to the time of implantation.
- Embryo-Fetal Development (Segment II):
 - Animal Models: Rats and rabbits.
 - Dosing: Pregnant females were treated during the period of organogenesis.
 - Endpoints: Maternal toxicity, and fetal viability, growth, and morphological development (external, visceral, and skeletal examinations).
- Pre- and Post-natal Development (Segment III):
 - Animal Model: Rats.
 - Dosing: Pregnant females were treated from implantation through lactation.
 - Endpoints: Maternal health, parturition, lactation, and the growth, development, and reproductive function of the offspring.

Genotoxicity

A battery of in vitro and in vivo genotoxicity studies has been conducted to assess the mutagenic and clastogenic potential of **lomeprol**. The results of these studies were negative, indicating that **lomeprol** is not genotoxic.

Table 3: Summary of Genotoxicity Studies



Assay	Test System	Metabolic Activation	Result
Bacterial Reverse Mutation Assay (Ames Test)	Salmonella typhimurium	With and without S9	Negative
In vitro Chromosomal Aberration	Mammalian cells	With and without S9	Negative
In vivo Micronucleus Test	Rodent bone marrow	N/A	Negative

Experimental Protocols: Genotoxicity Assays

- Bacterial Reverse Mutation Assay (Ames Test):
 - Methodology: Histidine-dependent strains of Salmonella typhimurium were exposed to lomeprol at various concentrations, with and without a metabolic activation system (S9 mix). The frequency of reverse mutations to histidine independence was measured.
- In Vitro Chromosomal Aberration Assay:
 - Methodology: Cultured mammalian cells were exposed to **Iomeprol** with and without metabolic activation. Cells were harvested at metaphase and examined for structural chromosomal abnormalities.
- In Vivo Micronucleus Test:
 - Methodology: Rodents were administered **Iomeprol**, and their bone marrow was harvested. Polychromatic erythrocytes were examined for the presence of micronuclei, which are indicative of chromosomal damage.

Carcinogenicity

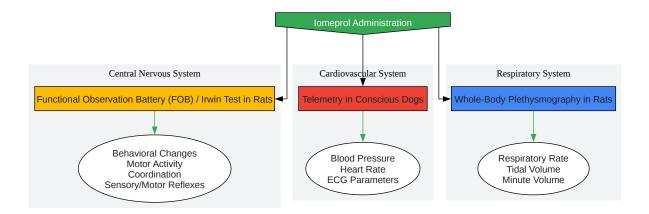
Carcinogenicity studies have not been conducted with **lomeprol**.

Safety Pharmacology



Safety pharmacology studies have been conducted to evaluate the potential effects of **lomeprol** on vital organ systems. The core battery of tests focuses on the central nervous, cardiovascular, and respiratory systems. **lomeprol** was found to be well-tolerated, with no clinically significant effects on these vital functions. In conscious dogs, intracoronary administration of **lomeprol** caused a transient increase in coronary diameter and blood flow, comparable to iopamidol but significantly less than nitroglycerin.

Experimental Workflow: Safety Pharmacology Core Battery



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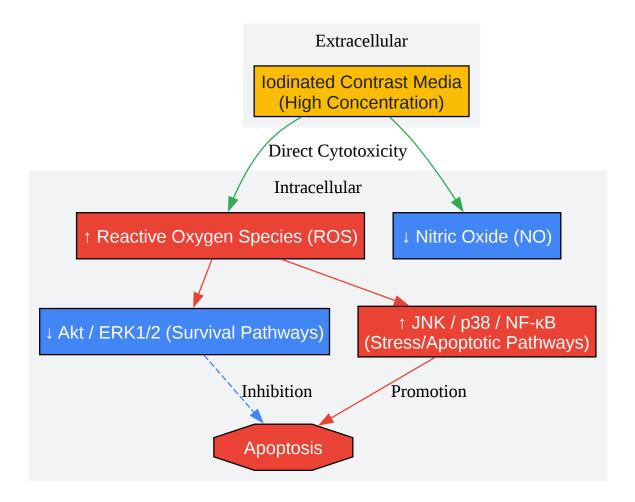
Figure 1. Experimental workflow for the safety pharmacology core battery studies.

Potential Mechanisms of Toxicity of Iodinated Contrast Media



While **lomeprol** has demonstrated a favorable safety profile, high concentrations of iodinated contrast media as a class can induce cellular effects, particularly in renal tubular cells. The following diagram illustrates potential signaling pathways that may be modulated by iodinated contrast media, leading to cellular stress and injury. It is important to note that this is a generalized representation for the class of iodinated contrast media, and **lomeprol**-specific data on these pathways are limited.

The direct cytotoxicity of contrast media on endothelial and renal tubular cells can lead to the generation of reactive oxygen species (ROS) and a decrease in nitric oxide (NO) bioavailability, contributing to vasoconstriction and hypoxia. At the intracellular level, this can lead to the deactivation of pro-survival signaling pathways such as Akt and ERK1/2, and the activation of pro-inflammatory and apoptotic pathways involving JNK, p38, and NF-kB.



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Figure 2. Potential signaling pathways affected by iodinated contrast media.

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